2-[4-(4-Chlorophenyl)-1-piperazinyl]-N-ethylnicotinamide, also known as VUF11211, is a small molecule that has garnered significant interest in the field of chemokine receptor research. [] While structurally similar to other N-arylpiperazine derivatives investigated for various pharmacological activities, VUF11211 stands out due to its unique interaction with the chemokine receptor CXCR3. [, ] This compound acts as an allosteric inverse agonist of CXCR3, meaning it binds to a site distinct from the chemokine binding site and inhibits the receptor's basal activity. [] This mechanism of action distinguishes VUF11211 from traditional antagonists and highlights its potential as a valuable tool for studying CXCR3 signaling and its role in various diseases.
Although specific details on the synthesis of VUF11211 are limited in the provided literature, its structure suggests a multi-step synthesis involving the coupling of a piperazine derivative with a nicotinamide moiety. [] Further modifications, such as the introduction of the chlorophenyl group and ethyl chain, likely involve additional steps. Detailed synthetic procedures for similar piperazinyl-piperidine compounds have been described in the literature and can offer insights into the potential synthesis of VUF11211. [, ]
VUF11211 exhibits a rigid, elongated structure characteristic of piperazinyl-piperidine compounds, featuring two basic nitrogen atoms within its structure. [] This structural feature distinguishes it from another well-known CXCR3 antagonist, NBI-74330, which lacks basic groups. [] Understanding these structural differences is crucial for comprehending the contrasting binding modes and pharmacological profiles of these CXCR3 antagonists.
VUF11211 functions as an allosteric inverse agonist of the chemokine receptor CXCR3. [, ] Unlike traditional antagonists that block the binding site of natural ligands, VUF11211 binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in CXCR3 that not only prevents the binding of its natural chemokine ligands (CXCL9, CXCL10, and CXCL11) but also reduces the receptor's basal activity. [] This unique mechanism of action has led to the classification of VUF11211 as an inverse agonist, offering a distinct pharmacological profile compared to conventional antagonists.
VUF11211 serves as a valuable pharmacological tool for investigating the CXCR3 receptor and its role in various diseases. [] Its high affinity and unique allosteric inverse agonist activity provide distinct advantages over traditional antagonists, enabling researchers to:
Characterize CXCR3 Pharmacology: VUF11211, particularly its radiolabeled form, is instrumental in characterizing the binding affinities and pharmacological profiles of various CXCR3 ligands, including antagonists and agonists. []
Differentiate CXCR3 Conformations: Studies utilizing VUF11211 have revealed its ability to bind to distinct CXCR3 conformations compared to agonists like CXCL11, offering insights into the dynamic nature of the receptor. []
Explore Allosteric Modulation: As an allosteric modulator, VUF11211 facilitates the investigation of allosteric binding sites and the development of novel allosteric modulators for CXCR3. [, ]
Investigate CXCR3 in Disease Models: The development of VUF11211 has paved the way for investigating the therapeutic potential of targeting CXCR3 in various disease models where the receptor plays a significant role. []
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7